![molecular formula C13H16ClNO B7505840 3-(2-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7505840.png)
3-(2-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one
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Overview
Description
3-(2-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one, also known as 2-Cl-PPP, is a chemical compound that belongs to the class of cathinones. Cathinones are a group of compounds that are structurally similar to amphetamines and have stimulant properties. 2-Cl-PPP is a synthetic cathinone that has been used in scientific research to study its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one involves its ability to inhibit the reuptake of dopamine and norepinephrine in the brain. This leads to increased levels of these neurotransmitters, which can result in increased alertness, euphoria, and decreased appetite. The exact mechanism of action is still being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one are similar to other stimulants such as cocaine and amphetamines. It has been found to increase heart rate, blood pressure, and body temperature. It can also lead to decreased appetite, insomnia, and anxiety. Long-term use of 3-(2-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one can lead to addiction and other negative health consequences.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one in lab experiments is its ability to act as a dopamine and norepinephrine reuptake inhibitor. This allows researchers to study the effects of these neurotransmitters on the brain and behavior. However, one limitation is its potential for addiction and negative health consequences, which can make it difficult to use in long-term studies.
Future Directions
There are many potential future directions for research on 3-(2-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Its ability to increase dopamine and norepinephrine levels in the brain may make it an effective alternative to traditional ADHD medications. Other areas of interest include its effects on mood disorders such as depression and anxiety, as well as its potential as a cognitive enhancer. However, more research is needed to fully understand the effects of 3-(2-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one on the brain and behavior.
Synthesis Methods
The synthesis of 3-(2-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one involves the reaction of 2-chlorophenylacetonitrile with pyrrolidine and propanone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using chromatography techniques.
Scientific Research Applications
3-(2-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other stimulants such as cocaine and amphetamines.
properties
IUPAC Name |
3-(2-chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-12-6-2-1-5-11(12)7-8-13(16)15-9-3-4-10-15/h1-2,5-6H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEFCCJOJBJYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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